1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane
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Description
The compound “1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane” is an organic molecule that contains a sulfonylazepane group attached to a tert-butyl-2-methoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate azepane derivative with a sulfonyl chloride derivative of 5-Tert-butyl-2-methoxyphenyl .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of both the sulfonylazepane and the 5-Tert-butyl-2-methoxyphenyl groups .Chemical Reactions Analysis
As an organic compound, “this compound” would be expected to undergo various types of organic reactions. The specific reactions would depend on the reaction conditions and the other reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the sulfonylazepane group could potentially influence its solubility and reactivity .Mechanism of Action
The mechanism of action of this compound is not clear without additional context. It could potentially act as a ligand for certain receptors or enzymes, or it could have other biological or chemical activities.
Properties
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)sulfonylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-17(2,3)14-9-10-15(21-4)16(13-14)22(19,20)18-11-7-5-6-8-12-18/h9-10,13H,5-8,11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTWCWJHIQKIFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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